2-CHLORO-4-({[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
Overview
Description
2-Chloro-4-({[(3,4,5-triethoxyphenyl)formamido]methanethioyl}amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated benzene ring, a triethoxyphenyl group, and a formamido-methanethioyl linkage, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-({[(3,4,5-triethoxyphenyl)formamido]methanethioyl}amino)benzoic acid typically involves multi-step organic reactions. The process may start with the chlorination of a benzene derivative, followed by the introduction of the triethoxyphenyl group through a formylation reaction. The formamido-methanethioyl linkage is then introduced via a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-({[(3,4,5-triethoxyphenyl)formamido]methanethioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amine or the thioyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new industrial chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-4-({[(3,4,5-triethoxyphenyl)formamido]methanethioyl}amino)benzoic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The formamido and thioyl groups may play a role in binding to these targets, while the triethoxyphenyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxypyridine-3-boronic acid
- 2-[(3,4,5-triethoxyphenyl)formamido]acetic acid
Uniqueness
Compared to similar compounds, 2-chloro-4-({[(3,4,5-triethoxyphenyl)formamido]methanethioyl}amino)benzoic acid stands out due to its unique combination of functional groups
Properties
IUPAC Name |
2-chloro-4-[(3,4,5-triethoxybenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O6S/c1-4-28-16-9-12(10-17(29-5-2)18(16)30-6-3)19(25)24-21(31)23-13-7-8-14(20(26)27)15(22)11-13/h7-11H,4-6H2,1-3H3,(H,26,27)(H2,23,24,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKDRZZSRFADO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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